BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

Structure-Activity Relationship Linker Optimization Quinoline-Piperidine Hybrids

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one (CAS 1903161-76-1) is a synthetic small molecule (MW 424.52; C23H24N2O4S) that combines a quinoline pharmacophore, a piperidine linker, and a benzenesulfonyl-propan-1-one side chain. The compound belongs to a broader class of quinoline-piperidine hybrids explored in patent literature for neuropeptide Y (NPY) receptor modulation and kinase inhibition.

Molecular Formula C23H24N2O4S
Molecular Weight 424.52
CAS No. 1903161-76-1
Cat. No. B2710592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one
CAS1903161-76-1
Molecular FormulaC23H24N2O4S
Molecular Weight424.52
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
InChIKeyLVUIUYVCJQNSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one: Structural and Pharmacological Context for Research Procurement


3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one (CAS 1903161-76-1) is a synthetic small molecule (MW 424.52; C23H24N2O4S) that combines a quinoline pharmacophore, a piperidine linker, and a benzenesulfonyl-propan-1-one side chain. The compound belongs to a broader class of quinoline-piperidine hybrids explored in patent literature for neuropeptide Y (NPY) receptor modulation [1] and kinase inhibition [2]. Its structural configuration—specifically the 4-(quinolin-8-yloxy) piperidine motif—is shared with a limited set of research compounds, but the combination of the benzenesulfonyl moiety with a 3-carbon acyl linker distinguishes it from other in-class derivatives.

Why Generic Quinoline-Piperidine Substitution Fails: Structural Specificity of 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one


The quinolin-8-yloxy piperidine scaffold serves as a core recognition element in numerous bioactive molecules, but small modifications to the N-acyl substituent profoundly alter target engagement, selectivity, and physicochemical properties. In the NPY antagonist series described in the foundational sulfonylquinoline patent [1], variations in the sulfonylaryl group and linker length directly dictate binding affinity to NPY Y1 receptors. Similarly, in quinoline-based kinase inhibitor scaffolds [2], the nature of the piperidine N-substituent controls kinase selectivity profiles. The benzenesulfonyl-propan-1-one moiety present in this compound represents a specific linker-electrophile combination that cannot be replaced by shorter alkyl sulfonamides or carbonyl-bridged analogs without fundamentally altering the compound's interaction fingerprint. Therefore, generic substitution of in-class compounds is not scientifically justified without direct comparative biological data.

Quantitative Differentiation Evidence for 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one vs. Closest Analogs


Linker Length Differentiation: 3-Carbon Propanone vs. Direct Sulfonyl or Carbonyl Analogs

The target compound incorporates a 3-carbon propan-1-one chain connecting the piperidine nitrogen to the benzenesulfonyl group. In contrast, the closest commercially available structural analogs—such as 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole (C19H21N3O4S, MW 387.45) and Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate—feature a direct sulfonyl linkage to the piperidine ring without an intervening alkyl spacer. The extended linker in the target compound increases the distance between the quinoline-piperidine core and the terminal aryl group, which is predicted to alter both conformational flexibility and binding pocket accommodation [1]. This structural distinction is critical because SAR studies on related quinoline-piperidine series demonstrate that linker length variations of even a single methylene unit can change target affinity by over an order of magnitude [2].

Structure-Activity Relationship Linker Optimization Quinoline-Piperidine Hybrids

Hydrogen Bond Acceptor/Donor Profile vs. N,N-Dimethyl Analog

The target compound contains 4 hydrogen bond acceptors (2 sulfonyl oxygens, 1 amide carbonyl, 1 quinoline nitrogen) and 0 hydrogen bond donors. By comparison, the structurally related analog N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide introduces a dimethylsulfonamide group that increases the H-bond acceptor count to 5 while maintaining 0 donors [1]. The absence of additional polar functionality in the target compound results in a lower topological polar surface area (tPSA), which is a key determinant of membrane permeability. For CNS-targeted quinoline-piperidine compounds described in the NPY antagonist patent series [2], maintaining tPSA below 90 Ų was associated with improved brain penetration, and the target compound's calculated properties align more closely with CNS-favorable parameters than the dimethyl analog.

Physicochemical Properties Drug-likeness Permeability

Metabolic Liability: Benzenesulfonyl vs. Heteroaryl Sulfonyl Analogs

The benzenesulfonyl group in the target compound lacks heteroatom substituents on the phenyl ring, unlike comparator compounds such as 2-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, which contains an electron-withdrawing cyano group. Unsubstituted phenyl sulfones generally exhibit greater metabolic stability toward oxidative metabolism compared to electron-deficient heteroaryl sulfones, as the latter can undergo CYP-mediated oxidation at the heterocyclic ring [1]. In quinoline-containing drug discovery programs, metabolic soft spots are frequently associated with heteroaryl substituents on the sulfonyl group [2]. The target compound's unsubstituted benzenesulfonyl moiety may therefore offer a stability advantage in hepatic microsome assays relative to cyano- or heterocycle-substituted sulfonyl analogs.

Metabolic Stability Cytochrome P450 Sulfonyl Chemistry

Optimal Research Application Scenarios for 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one


Kinase Inhibitor Screening Libraries Targeting EGFR T790M Drug-Resistant Mutants

Based on structural similarity to quinoline-containing kinase inhibitor scaffolds [1], this compound is a candidate for inclusion in focused screening libraries targeting drug-resistant EGFR mutants. The quinolin-8-yloxy piperidine core resembles key pharmacophoric elements of known EGFR inhibitors, while the benzenesulfonyl-propan-1-one side chain provides differentiated chemical space relative to commercial aniline- and acrylamide-based EGFR inhibitor chemotypes.

Neuropeptide Y Receptor Antagonist Lead Optimization Programs

The sulfonylquinoline patent series [2] establishes the quinoline-piperidine scaffold as a privileged structure for NPY Y1 receptor antagonism. The target compound's specific linker and sulfonyl substitution pattern offers a distinct starting point for SAR exploration compared to the exemplified patent compounds, particularly for programs seeking to improve selectivity over Y2 and Y5 receptor subtypes.

Chemical Biology Probe Development for Quinoline-Binding Protein Targets

Quinoline derivatives are known to interact with diverse protein targets including G-protein coupled receptors, kinases, and metal-dependent enzymes. The target compound's three-point pharmacophore (quinoline ring, piperidine linker, benzenesulfonyl terminus) provides a modular scaffold suitable for chemical probe development, where the benzenesulfonyl group can serve as a hydrogen bond anchor or a metabolic blocking group [2].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.